5-Fluoro-2-iodo-3-methylpyridine
Overview
Description
5-Fluoro-2-iodo-3-methylpyridine is a halogenated pyridine derivative characterized by the presence of fluorine, iodine, and a methyl group on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine or its derivatives using appropriate halogenating agents. For instance, 2-fluoro-3-iodo-5-methylpyridine can be synthesized by reacting 2-fluoro-5-methylpyridine with iodine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are another approach to synthesize this compound. This involves the reaction of a boronic acid derivative with an appropriate halide under palladium catalysis.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions and cross-coupling reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of substituted pyridines.
Scientific Research Applications
Chemistry: 5-Fluoro-2-iodo-3-methylpyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Fluoro-2-iodo-3-methylpyridine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
2-Fluoro-3-iodo-5-methylpyridine: Similar structure with different positions of halogens.
3-Fluoro-2-iodo-5-methylpyridine: Another positional isomer with different reactivity.
5-Fluoro-3-iodo-2-methylpyridine: Different positional isomer with distinct chemical properties.
Uniqueness: 5-Fluoro-2-iodo-3-methylpyridine is unique due to its specific arrangement of halogens and methyl group, which influences its reactivity and applications compared to its isomers.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.
Properties
IUPAC Name |
5-fluoro-2-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPINTLXFPDANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743422 | |
Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49767-17-1 | |
Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49767-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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